molecular formula C19H24N2O4S2 B12201591 N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12201591
M. Wt: 408.5 g/mol
InChI Key: RCLTVWNGVZGVGK-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxide), a 3-butoxyphenyl substituent, and a cyclopropanecarboxamide moiety. The 3-butoxyphenyl group likely contributes to lipophilicity, affecting membrane permeability and pharmacokinetic properties.

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C19H24N2O4S2/c1-2-3-9-25-15-6-4-5-14(10-15)21-16-11-27(23,24)12-17(16)26-19(21)20-18(22)13-7-8-13/h4-6,10,13,16-17H,2-3,7-9,11-12H2,1H3

InChI Key

RCLTVWNGVZGVGK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps. The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thiol and a halogenated ketone. The butoxyphenyl group is introduced via a nucleophilic substitution reaction, and the cyclopropanecarboxamide moiety is added through an amidation reaction. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining precise control over temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tabulated Comparison of Structural and Functional Features

Table 1 : Structural and Functional Comparison of Target Compound and Analogues

Compound Core Structure Key Substituents Functional Groups Potential Bioactivity
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 3-Butoxyphenyl, cyclopropanecarboxamide Sulfone, carboxamide Enzyme inhibition (inferred)
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene Nitrile, dioxo Antimicrobial (not specified)
Bis-thiadiazoles () Thieno[2,3-b]thiophene Bis-thiadiazole Nitrile, thiadiazole Antimicrobial
Imidazole-4-carboxamide () Imidazole 3,3-Dimethyltriazeno Triazeno, carboxamide Anticancer (inferred)

Table 2 : Synthetic and Physicochemical Comparison

Compound Synthetic Yield Key Spectral Features (IR/NMR) Molecular Weight (g/mol)
Target Compound Not reported Sulfone (1350–1300 cm⁻¹), cyclopropane (δ 1.0–1.5 ppm) ~450 (estimated)
11a () 68% Nitrile (2219 cm⁻¹), dioxo (1718 cm⁻¹) 386
Bis-thiadiazoles () Not reported Thiadiazole (1600 cm⁻¹), nitrile (2220 cm⁻¹) ~350–400

Research Findings and Implications

  • Sulfone vs. Nitrile/Dioxo Groups : The target’s sulfone may offer superior metabolic stability compared to nitrile-containing analogues (e.g., 11a/b), which are prone to hydrolysis .
  • Cyclopropane Rigidity : The cyclopropanecarboxamide could enhance selectivity in protein binding compared to flexible carboxamides in , though synthetic complexity increases .
  • Antimicrobial vs. Enzyme-Targeted Activity : While ’s bis-heterocycles show antimicrobial effects, the target’s structure aligns more with kinase inhibitors (e.g., sulfones in FDA-approved drugs like dasatinib) .

Biological Activity

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 408.5 g/mol
  • CAS Number : 929852-61-9

1. Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Cryptococcus neoformans .

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBactericidal64 µg/mL
Candida albicansFungicidal16 µg/mL
Cryptococcus neoformansFungicidal32 µg/mL

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM). Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis induction.

3. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Table 2: Anti-inflammatory Activity

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α150030080%
IL-6120024080%

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of several enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound modulates receptor activity related to cell signaling pathways that regulate cell growth and apoptosis.

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